molecular formula C24H24N2O2 B608363 KNT-127 CAS No. 1256921-89-7

KNT-127

Cat. No.: B608363
CAS No.: 1256921-89-7
M. Wt: 372.46
InChI Key: NFXFNBIPWUYEIM-WXFUMESZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KNT-127 is a selective δ-opioid receptor (DOP) agonist with demonstrated efficacy in fear extinction, anxiety reduction, and antidepressant/anti-stress effects. Preclinical studies highlight its role in facilitating contextual fear extinction by targeting the basolateral amygdala (BLA) and infralimbic cortex (IL) through distinct signaling pathways: MEK/ERK in the BLA and PI3K/Akt in the IL . Unlike conventional antidepressants, this compound suppresses stress-induced neuronal death and inflammation without affecting neurogenesis, offering a dual anti-stress and antidepressant profile . It also modulates immune responses in colitis via peripheral DOP activation, independent of central nervous system (CNS) involvement .

Properties

CAS No.

1256921-89-7

Molecular Formula

C24H24N2O2

Molecular Weight

372.46

IUPAC Name

(6R,6aS,14aR)-17-methyl-5,6,7,14-tetrahydro-6aH-6,14a-(epiminoethano)naphtho[2,1-b]acridine-2,6a-diol

InChI

InChI=1S/C24H24N2O2/c1-26-9-8-23-14-21-17(10-16-4-2-3-5-20(16)25-21)13-24(23,28)22(26)11-15-6-7-18(27)12-19(15)23/h2-7,10,12,22,27-28H,8-9,11,13-14H2,1H3/t22-,23-,24-/m1/s1

InChI Key

NFXFNBIPWUYEIM-WXFUMESZSA-N

SMILES

OC1=CC2=C(C=C1)C[C@]3([H])[C@]4(O)CC5=CC6=CC=CC=C6N=C5C[C@@]42CCN3C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KNT-127;  KNT 127;  KNT127; 

Origin of Product

United States

Scientific Research Applications

Introduction to KNT-127

This compound is a novel compound known for its selective agonistic activity on delta opioid receptors. This compound has garnered significant attention in recent years due to its promising applications in various fields of medical research, particularly in the treatment of depression, pain management, and anxiety disorders. This compound exhibits a unique pharmacological profile that differentiates it from traditional opioid agonists, primarily due to its reduced side effects and enhanced therapeutic efficacy.

Antidepressant Effects

This compound has shown considerable potential as an antidepressant agent. Research conducted by a team at the Tokyo University of Science demonstrated that this compound significantly reduced depressive behaviors in mouse models. The compound acts as a delta opioid receptor agonist, which is believed to contribute to its antidepressant effects while minimizing side effects typically associated with conventional antidepressants .

Key Findings:

  • Rapid Action: this compound exhibited quick onset of action in alleviating depressive symptoms.
  • Minimal Side Effects: Unlike traditional antidepressants, this compound does not induce hyperlocomotion or convulsions, making it a safer alternative .

Pain Management

This compound has been evaluated for its analgesic properties, particularly in models of inflammatory pain and hyperalgesia. Studies indicate that this compound effectively reduces pain responses without the adverse effects commonly linked to other opioid medications.

Research Insights:

  • In animal studies, this compound significantly decreased immobility time in forced swim tests, indicating its efficacy in reducing stress-induced depression and pain .
  • The compound demonstrated effectiveness in reversing hyperalgesia in chronic pain models, providing a dual benefit for patients suffering from both depression and chronic pain conditions .

Migraine Treatment

Another promising application of this compound is in the treatment of migraines. Research indicates that it can inhibit cortical spreading depression events, which are linked to migraine pathophysiology. Additionally, this compound has been shown to reverse established cephalic allodynia in models of chronic migraine, suggesting its potential as a therapeutic agent for migraine sufferers .

Study Outcomes:

  • This compound's ability to mitigate migraine-associated symptoms without inducing pro-convulsant effects highlights its unique therapeutic profile .

Anxiolytic Properties

This compound has also been investigated for its anxiolytic effects. Studies have demonstrated that it facilitates fear extinction and exhibits anxiolytic-like behaviors in animal models, suggesting its potential utility in treating anxiety disorders .

Experimental Evidence:

  • Intra-brain administration of this compound significantly reduced freezing behavior in fear conditioning tests, indicating its effectiveness in anxiety modulation .

Data Table: Summary of Key Applications

Application AreaKey FindingsReferences
Antidepressant EffectsRapid action with minimal side effects
Pain ManagementEffective in reducing hyperalgesia and inflammatory pain
Migraine TreatmentInhibits cortical spreading depression; reverses allodynia
Anxiolytic PropertiesReduces freezing behavior; facilitates fear extinction

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of KNT-127 with other DOP agonists, focusing on mechanisms, therapeutic applications, and signaling pathways.

Table 1: Comparative Analysis of this compound and Other DOP Agonists

Compound Key Targets Signaling Pathways CNS Effects Peripheral Effects Therapeutic Applications Notable Advantages/Limitations
This compound BLA, IL MEK/ERK (BLA), PI3K/Akt (IL) Facilitates fear extinction ; Reduces anxiety via PL-BLA glutamate suppression ; Dual anti-stress/antidepressant effects Reduces colitis via immune modulation (↓IL-6, TNF-α) PTSD, depression, inflammatory bowel disease (IBD) No convulsive/cataleptic side effects ; No effect in PL/HPC
SNC80 VTA, spinal cord ↓Excitatory postsynaptic currents (EPSCs) Analgesia; Anxiety modulation (mixed effects) Limited data Pain management High seizure risk; lacks fear extinction specificity
DPDPE Spinal cord, hippocampus ↓GABA release in HPC; ↓EPSCs in spinal cord Inhibits spinal pain transmission Anti-inflammatory (limited evidence) Chronic pain Short half-life; CNS side effects
Met-Enk VTA, hypothalamus ↓mIPSC frequency Reduces anxiety-like behavior Not studied Anxiety disorders Endogenous peptide; rapid degradation
YNT-2715 Peripheral DOPs N/A No CNS penetration Reduces colitis severity (similar to this compound) IBD treatment CNS-independent; limited to peripheral use

Key Research Findings

In contrast, SNC80 and DPDPE broadly modulate pain and GABAergic transmission but lack regional specificity .

Therapeutic Differentiation: Antidepressant Effects: this compound suppresses hippocampal microglial activation and neuronal death without affecting neurogenesis, unlike selective serotonin reuptake inhibitors (SSRIs) . SNC80 and DPDPE lack comparable anti-stress efficacy . Immune Modulation: this compound and its peripheral analog YNT-2715 reduce colonic inflammation by downregulating IL-6 and TNF-α in macrophages .

Safety Profile :

  • This compound avoids convulsive and cataleptic effects common to other DOP agonists (e.g., SNC80) due to its functional selectivity .
  • YNT-2715, a peripherally restricted analog, retains this compound’s anti-inflammatory benefits without CNS side effects, making it suitable for IBD .

Functional Selectivity and Cross-Tolerance

Preparation Methods

Pyridine Derivative (Compound 1)

To explore structure-activity relationships, a pyridine derivative of KNT-127 (Compound 1 ) is synthesized. This involves a copper-catalyzed cyclization reaction between propargylamine and intermediate 10 , yielding a 35% conversion. Subsequent demethylation with BBr₃ at 0°C produces Compound 1 in 53% yield. NMR analysis confirms the formation of a C6,7-pyridine structure, which exhibits reduced DOP affinity compared to this compound (Table 1).

Ketone Derivative (Compound 2)

A ketone derivative (Compound 2 ) is synthesized by direct demethylation of intermediate 10 , bypassing the quinoline ring formation. This yields a 55% pure product but results in negligible DOP activity, highlighting the quinoline ring’s necessity for receptor engagement.

Analytical Characterization and Receptor Profiling

NMR Spectroscopy and Stereochemical Confirmation

Two-dimensional NMR (2D-NMR) spectroscopy is employed to resolve the stereochemistry of this compound. HMBC correlations between the quinoline ring and the morphinan skeleton confirm the desired C6 and C7 configurations, ensuring proper receptor docking.

Gi-Protein Dissociation and β-Arrestin Recruitment

Functional assays compare this compound with its derivatives and the endogenous ligand Met-enkephalin (Met-Enk). This compound demonstrates robust Gi-protein dissociation (EC₅₀ = 2.70 ± 0.60 nM) and moderate β-arrestin-2 (βarr2) recruitment (EC₅₀ = 15.9 ± 2.57 nM), indicating biased agonism toward G-protein signaling.

CompoundGi-Protein Dissociation EC₅₀ (nM)βarr2 Recruitment EC₅₀ (nM)Bias Factor (ΔΔLog(τ/KA))
Met-Enk1.26 ± 0.2033.2 ± 1.83-0.23
This compound2.70 ± 0.6015.9 ± 2.570
Compound 163.2 ± 5.08121 ± 16.6-0.034
Compound 2937 ± 80.2NA

Data from, mean ± S.E.M., n = 3 independent experiments.

Critical Analysis of Synthesis Efficiency and Selectivity

Yield Optimization and Reaction Conditions

The Friedländer synthesis step achieves a high yield (92%) due to microwave-assisted acceleration, which reduces side reactions. In contrast, the copper-catalyzed cyclization for Compound 1 yields only 35%, likely due to competing polymerization of propargylamine.

Role of the Quinoline Ring in DOP Selectivity

The quinoline ring in this compound enhances DOP affinity by forming π-π interactions with receptor residues, as evidenced by the reduced activity of derivatives lacking this moiety. Molecular docking studies suggest that the quinoline nitrogen participates in hydrogen bonding with Asp128³·³² of the DOP, a critical residue for ligand recognition .

Q & A

Q. What are the primary pharmacological mechanisms underlying KNT-127's anti-depressant effects?

this compound activates delta opioid receptors (DOPs), triggering downstream signaling via the PI3K-Akt-mTORC1-p70S6 kinase pathway . This activation enhances excitatory neurotransmission in the prefrontal cortex (PFC) by suppressing GABA release, increasing pyramidal neuron activity . The mTOR inhibitor rapamycin reverses these effects, confirming pathway specificity . In chronic stress models, this compound reduces corticosterone (stress hormone) levels and hippocampal neuroinflammation by suppressing microglial activation .

Q. Which experimental models are used to evaluate this compound's efficacy in depression research?

  • Forced Swim Test (FST) : Measures immobility time reduction after acute this compound administration .
  • Chronic Vicarious Social Defeat Stress (cVSDS) : Assesses prolonged stress resilience via social interaction tests, corticosterone levels, and hippocampal neuron survival .
  • Chronic Social Defeat Stress (CSDS) : Evaluates anti-anxiety effects through behavioral assays (e.g., elevated plus maze) and neuroinflammatory markers .

Q. How does this compound modulate glutamatergic transmission in anxiety-related brain regions?

this compound reduces anxiety-like behavior by inhibiting presynaptic glutamate release in the prelimbic medial prefrontal cortex (PL-PFC), lowering pyramidal neuron excitability. This is confirmed via electrophysiological recordings showing reduced action potential firing and paired-pulse ratio changes in evoked EPSCs .

Q. What immune-modulatory effects does this compound exhibit in colitis models?

In dextran sulfate sodium (DSS)-induced colitis, this compound:

  • Reduces colonic inflammation (lower IL-6, CRP levels) .
  • Suppresses pro-inflammatory macrophage activation while promoting regulatory T-cell (Treg) differentiation .
  • Peripheral action is confirmed using YNT-2715, a brain-impermeable analog, ruling out CNS involvement .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on this compound's effects on hippocampal neurogenesis?

  • During stress : this compound prevents stress-induced newborn neuronal death but does not enhance neurogenesis .
  • Post-stress : No impact on neuron survival, suggesting timing-dependent mechanisms .
  • Methodological note: Neurogenesis is assessed via bromodeoxyuridine (BrdU) labeling, while microglial activation is quantified using Iba-1 and CD11b markers .

Q. What experimental strategies isolate central vs. peripheral effects of this compound?

  • CNS exclusion : Use YNT-2715 (peripherally restricted DOP agonist) to confirm colitis improvements are independent of brain receptors .
  • In vitro validation : Treat isolated macrophages/T-cells with this compound to observe direct immune modulation (e.g., reduced TNF-α/IL-6 secretion) .

Q. How does the PI3K-Akt-mTORC1 pathway interact with other signaling cascades in this compound's mechanism?

  • PI3K-Akt is critical: LY294002 (PI3K inhibitor) abolishes anti-depressant effects in FST, while MEK/ERK inhibitors (e.g., U0126) do not .
  • Cross-talk with glutamatergic systems: mTOR activation enhances synaptic protein synthesis, synergizing with this compound's suppression of GABAergic inhibition .

Q. What preclinical safety profiles distinguish this compound from other DOP agonists?

Unlike SNC80 (a non-morphinan DOP agonist), this compound lacks convulsive or cataleptic side effects at high doses (up to 100 mg/kg, s.c.), attributed to its morphinan-derived structure and blood-brain barrier permeability .

Q. How is neuroinflammation quantified in this compound studies?

  • Microglial activation : Immunohistochemistry for Iba-1 (microglial marker) and CD11b (activated microglia) in hippocampal subregions .
  • Cytokine profiling : ELISA for IL-6, TNF-α, and corticosterone in serum or tissue homogenates .

Q. What translational gaps exist in current this compound research?

  • Sex-specific responses : Most studies use male mice; female models are needed to assess sex dimorphism in DOP signaling .
  • Long-term efficacy : No data on tolerance or receptor desensitization after prolonged use .
  • Human relevance : Non-invasive techniques (e.g., fMRI) are required to validate PL-PFC-BLA circuit modulation in humans .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
KNT-127
Reactant of Route 2
KNT-127

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